1-Dotriacontene, 32-bromo-
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Overview
Description
1-Dotriacontene, 32-bromo- is a brominated derivative of 1-Dotriacontene, a long-chain hydrocarbon with the molecular formula C32H64 This compound is characterized by the presence of a bromine atom at the 32nd position of the dotriacontene chain
Preparation Methods
The synthesis of 1-Dotriacontene, 32-bromo- typically involves the bromination of 1-Dotriacontene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The general synthetic route includes:
Starting Material: 1-Dotriacontene (C32H64).
Bromination Reaction: The reaction is performed using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions, including temperature and reaction time, are carefully controlled to achieve selective bromination.
Purification: The product is purified using techniques such as column chromatography to obtain pure 1-Dotriacontene, 32-bromo-.
Industrial production methods for brominated hydrocarbons often involve large-scale bromination reactions using similar principles but with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
1-Dotriacontene, 32-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for hydroxylation, and sodium azide (NaN3) for azidation.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Dotriacontene, 32-bromo- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its brominated nature makes it a versatile intermediate for further functionalization.
Biology: Brominated hydrocarbons are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of brominated compounds in drug development.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and surfactants.
Mechanism of Action
The mechanism of action of 1-Dotriacontene, 32-bromo- involves its interaction with molecular targets through its bromine atom. The bromine atom can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, which can modify the structure and function of target molecules. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or industrial processes.
Comparison with Similar Compounds
1-Dotriacontene, 32-bromo- can be compared with other similar brominated hydrocarbons, such as:
1-Dotriacontene: The non-brominated parent compound, which lacks the unique reactivity imparted by the bromine atom.
1-Triacontene, 30-bromo-: A shorter-chain analog with bromination at the 30th position.
1-Hexadecene, 16-bromo-: A much shorter-chain analog with bromination at the 16th position.
Properties
CAS No. |
190000-24-9 |
---|---|
Molecular Formula |
C32H63Br |
Molecular Weight |
527.7 g/mol |
IUPAC Name |
32-bromodotriacont-1-ene |
InChI |
InChI=1S/C32H63Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33/h2H,1,3-32H2 |
InChI Key |
UCEOWGIIJHFWIJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCBr |
Origin of Product |
United States |
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